![molecular formula C8H16N4O2 B12547789 [(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester](/img/structure/B12547789.png)
[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-[(1S)-2-azido-1-methylethyl]-, 1,1-dimethylethyl ester is a specialized organic compound known for its unique structural features and reactivity. This compound is characterized by the presence of an azido group, which imparts significant reactivity, making it useful in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1S)-2-azido-1-methylethyl]-, 1,1-dimethylethyl ester typically involves the reaction of an appropriate amine with an azido compound under controlled conditions. One common method includes the reaction of tert-butyl carbamate with an azido alcohol in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1S)-2-azido-1-methylethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, N-[(1S)-2-azido-1-methylethyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1S)-2-azido-1-methylethyl]-, 1,1-dimethylethyl ester involves the reactivity of the azido group. This group can undergo various transformations, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexyl-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1S)-1-(hydroxymethyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[(1S)-2-azido-1-methylethyl]-, 1,1-dimethylethyl ester is unique due to the presence of the azido group, which imparts significant reactivity and versatility in chemical transformations. This makes it distinct from other carbamic acid derivatives that may lack this functional group.
Properties
Molecular Formula |
C8H16N4O2 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate |
InChI |
InChI=1S/C8H16N4O2/c1-6(5-10-12-9)11-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 |
InChI Key |
QNBSOZHFBNUGCB-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CN=[N+]=[N-])NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CN=[N+]=[N-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)
![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)
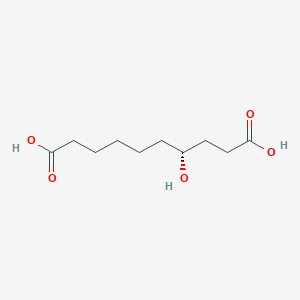

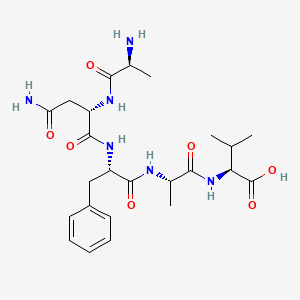
![1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane](/img/structure/B12547756.png)
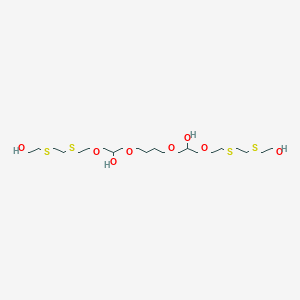

![3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol](/img/structure/B12547777.png)

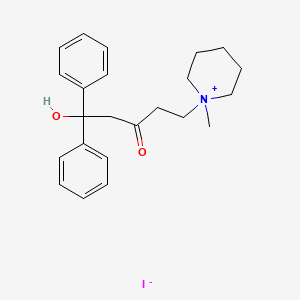
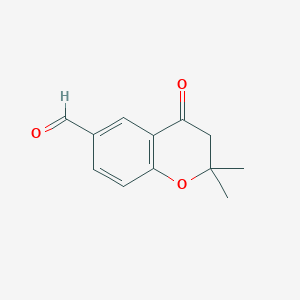
![6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one](/img/structure/B12547785.png)
